

p-Terphenyl-d14 as a Certified Reference Material: Application Notes and Protocols

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Compound of Interest

Compound Name: *p*-Terphenyl-d14

Cat. No.: B051327

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Introduction

p-Terphenyl-d14 is a deuterated aromatic hydrocarbon widely utilized as a certified reference material (CRM) in analytical chemistry. Its chemical inertness, structural similarity to a range of semi-volatile organic compounds, and distinct mass spectrometric signature make it an ideal surrogate or internal standard for quantitative analysis. This document provides detailed application notes and protocols for the use of **p-Terphenyl-d14**, particularly in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A clear understanding of the physical and chemical properties of **p-Terphenyl-d14** is essential for its proper handling and application.

Property	Value
Molecular Formula	C ₁₈ D ₁₄
Molecular Weight	244.39 g/mol
CAS Number	1718-51-0
Appearance	White to off-white solid
Melting Point	212-213 °C
Isotopic Purity	≥98 atom % D
Solubility	Soluble in organic solvents such as dichloromethane and hexane.

Applications as a Certified Reference Material

p-Terphenyl-d14 is predominantly used as a surrogate standard in the analysis of semi-volatile organic compounds, as recommended in methodologies like the US EPA Method 8270D[1]. Surrogate standards are compounds added to a sample in a known amount before processing. They are used to monitor the efficiency of sample extraction, cleanup, and analysis, providing a measure of the recovery for each individual sample.

Its primary application is in the environmental sector for the quantification of PAHs in various matrices, including:

- Soils and sediments
- Water (groundwater, surface water, wastewater)
- Air
- Biological tissues (e.g., lichens, plant leaves, seafood)[2][3][4]

Quantitative Data Summary

The following tables summarize key performance data from various studies utilizing **p-Terphenyl-d14** as a surrogate or internal standard for PAH analysis.

Table 1: Method Detection and Quantification Limits

This table presents the Limits of Detection (LOD) and Limits of Quantification (LOQ) for representative PAHs from different studies. These values indicate the sensitivity of the analytical methods.

Analyte	Matrix	Method	LOD	LOQ	Reference
16 EPA PAHs	Lichen	GC-MS	1.0 - 5.0 µg/L	2.0 - 16 µg/L	[2]
31 PAHs	Plant Leaves	GC-MS	0.2 - 0.7 µg/kg	0.8 - 2.8 µg/kg	[3]
8 PAHs	Seafood	GC-MS	0.12 - 0.20 µg/kg	0.36 - 0.60 µg/kg	[4]
8 PAHs	Dairy Products	GC-MS	0.04 - 0.20 µg/kg	0.12 - 0.60 µg/kg	[4]
18 PAHs	Consumer Products	GC-MS	0.05 - 0.2 mg/kg	-	[5]

Table 2: Analyte Recovery Rates

This table showcases the average recovery rates for PAHs in spiked samples. The recovery of the surrogate standard, **p-Terphenyl-d14**, is used to correct for losses during sample preparation and analysis.

Analyte(s)	Matrix	Spiking Level	Average Recovery (%)	Reference
31 PAHs	Plant Leaves	Not specified	71.0 - 97.6	[3]
8 PAHs	Seafood & Dairy	100 µg/kg	86.87 - 103.57	[4]
18 PAHs	Cosmetic Products	3 concentrations	87.40 - 120.44	[5]

Experimental Protocols

The following are detailed protocols for the preparation of standards and the analysis of PAHs in environmental samples using **p-Terphenyl-d14** as a surrogate standard.

Protocol 1: Preparation of p-Terphenyl-d14 Stock and Working Solutions

This protocol describes the preparation of standard solutions of **p-Terphenyl-d14**.

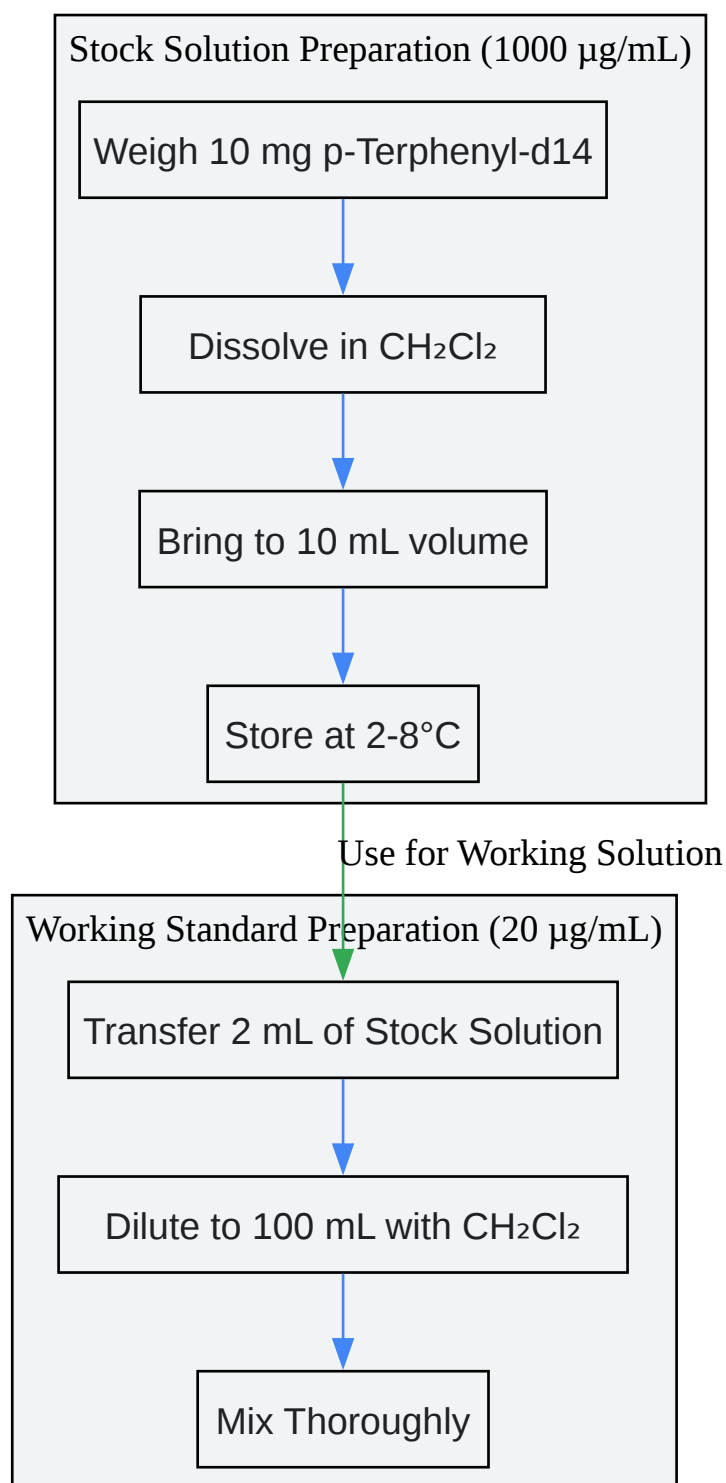
Materials:

- **p-Terphenyl-d14** certified reference material
- Dichloromethane (CH_2Cl_2), high-purity, suitable for GC analysis
- Class A volumetric flasks (e.g., 10 mL, 100 mL)
- Analytical balance
- Gastight syringes

Procedure:

- Stock Solution (e.g., 1000 $\mu\text{g/mL}$):
 - Accurately weigh approximately 10 mg of **p-Terphenyl-d14** into a 10 mL volumetric flask.
 - Dissolve the solid in a small amount of dichloromethane.
 - Once fully dissolved, bring the flask to volume with dichloromethane.
 - Stopper the flask and invert several times to ensure homogeneity.
 - This stock solution should be stored at 2-8°C and protected from light.
- Working Standard Solution (e.g., 20 $\mu\text{g/mL}$):
 - Allow the stock solution to come to room temperature.

- Using a calibrated microliter syringe, transfer 2.0 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask.
- Dilute to the mark with dichloromethane.
- Stopper and mix thoroughly.
- This working solution is used to spike samples, blanks, and calibration standards.



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Figure 1. Workflow for the preparation of **p-Terphenyl-d14** stock and working standard solutions.

Protocol 2: Analysis of PAHs in Lichen Samples by GC-MS

This protocol details the extraction and analysis of PAHs from lichen, a common biomonitoring organism, using **p-Terphenyl-d14** as a surrogate standard[2].

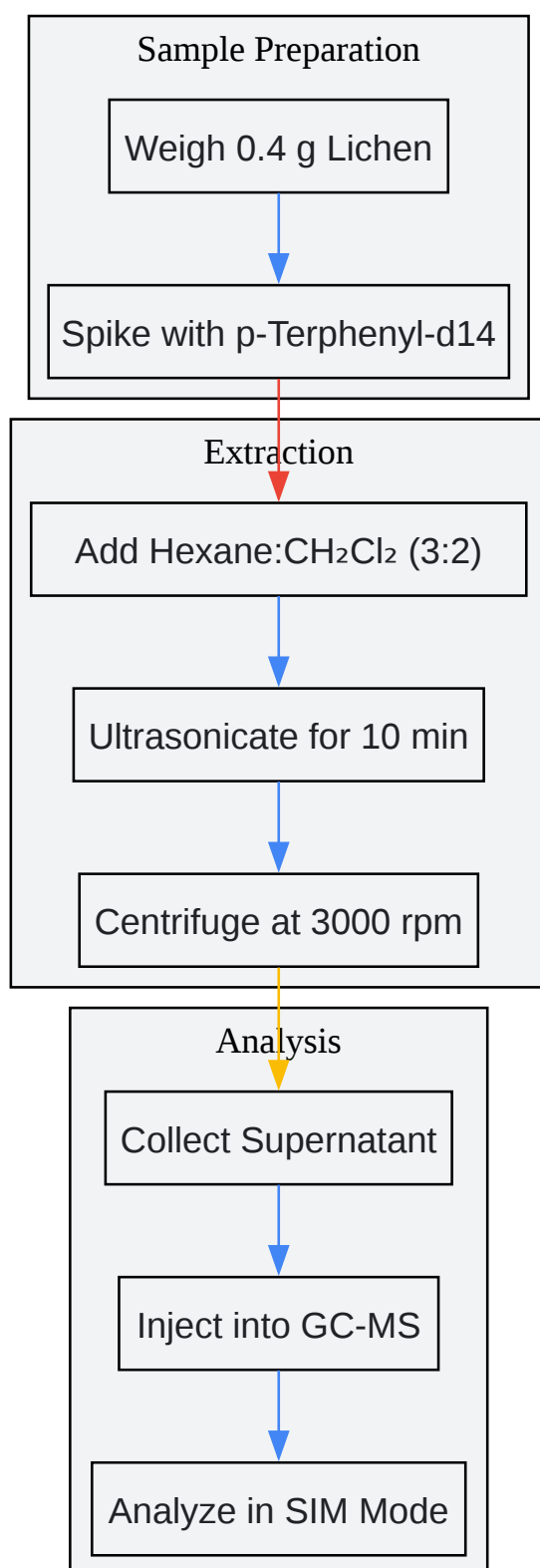
Materials:

- Lichen sample (powdered and dry)
- **p-Terphenyl-d14** working solution (e.g., 100 ng/μL)
- Hexane:Dichloromethane (3:2 v/v)
- Conical glass tubes
- Ultrasonic bath
- Centrifuge
- GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

- Sample Preparation and Spiking:
 - Weigh 0.4 g of powdered lichen into a conical glass tube.
 - Spike the sample with 40 μL of a **p-Terphenyl-d14** working solution to achieve a concentration of 100 ng/g of lichen[2].
- Extraction:
 - Add 2 mL of hexane:dichloromethane (3:2 v/v) to the tube.
 - Place the tube in an ultrasonic bath for 10 minutes at room temperature.
 - Centrifuge the sample for 5 minutes at 3000 rpm.

- Extract Collection:
 - Carefully transfer the supernatant (2 mL) to a clean vial for GC-MS analysis.
- GC-MS Analysis:
 - Inject an aliquot of the extract into the GC-MS system.
 - The GC oven temperature program and MS parameters should be optimized for the separation and detection of PAHs and **p-Terphenyl-d14**. A typical program might start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
 - The mass spectrometer should be operated in Selective Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. The characteristic ions for **p-Terphenyl-d14** are m/z 244, 243, and 245[2].



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Figure 2. Experimental workflow for the analysis of PAHs in lichen samples.

Data Analysis and Quality Control

The concentration of each PAH analyte is determined using the internal standard method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard (or surrogate) peak area against the analyte concentration. The recovery of **p-Terphenyl-d14** in each sample should be calculated and monitored to ensure data quality. Acceptable recovery limits are typically established by the laboratory or regulatory method (e.g., 70-130%).

Conclusion

p-Terphenyl-d14 serves as a reliable and effective certified reference material for the quantitative analysis of semi-volatile organic compounds, particularly PAHs. Its use as a surrogate standard is crucial for achieving accurate and precise results by compensating for variations in sample preparation and analytical conditions. The protocols and data presented here provide a comprehensive guide for researchers and analysts in the implementation of methods utilizing **p-Terphenyl-d14**.

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